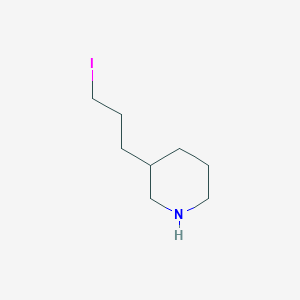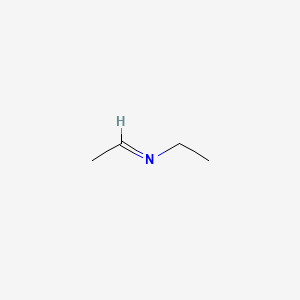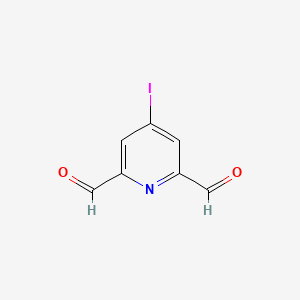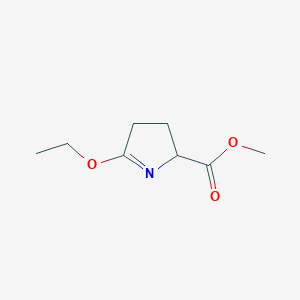
5-Ethoxy-3,4-dihydro-2h-pyrrole-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C9H15NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester typically involves the reaction of ethyl 5-oxo-L-prolinate with triethyloxonium tetrafluoroborate. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme mechanisms and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester
- 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester
Uniqueness
5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, such as phenyl or methyl groups, leading to variations in their properties and applications.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-7-5-4-6(9-7)8(10)11-2/h6H,3-5H2,1-2H3 |
Clave InChI |
JZQCUHTXUVXJDW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


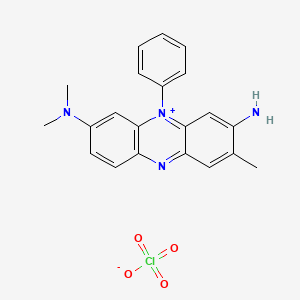

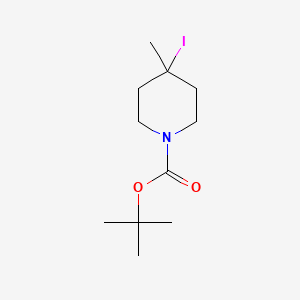
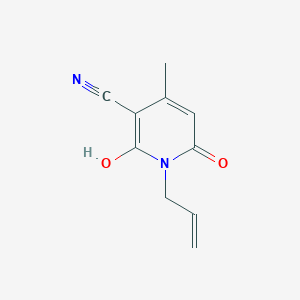


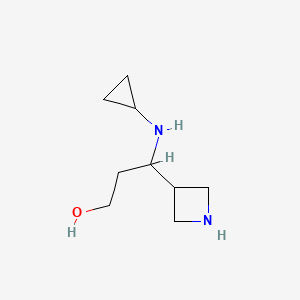
![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)


